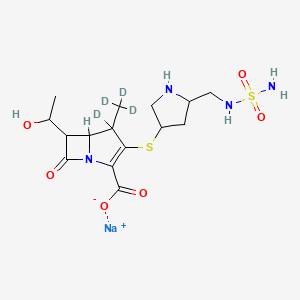

Doripenem-d4 (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Doripenem-d4 (sodium salt) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for Doripenem-d4 are proprietary and not widely published. general methods for synthesizing deuterated compounds include the use of deuterated reagents and solvents in the reaction process .

Industrial Production Methods

Industrial production of Doripenem-d4 (sodium salt) would likely follow similar principles to those used in the synthesis of other deuterated compounds. This includes the use of specialized equipment and conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Doripenem-d4 (sodium salt) undergoes similar chemical reactions to those of non-deuterated doripenem. These reactions include:

Oxidation: Doripenem can undergo oxidation reactions, although these are not typically a primary focus in its use as an antibiotic.

Reduction: Reduction reactions are also possible but are less common in the context of doripenem’s biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Doripenem-d4 include deuterated solvents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions .

Major Products Formed

The major products formed from reactions involving Doripenem-d4 would depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Doripenem-d4 (sodium salt) has several scientific research applications, including:

Wirkmechanismus

Doripenem-d4 (sodium salt) exerts its effects through the same mechanism as non-deuterated doripenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This binding forms stable acyl-enzymes, inactivating the PBPs and leading to cell wall weakening and eventual bacterial cell lysis due to osmotic pressure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imipenem: Another carbapenem antibiotic with a similar spectrum of activity but different pharmacokinetic properties.

Meropenem: Similar to doripenem but with a slightly different side chain, affecting its stability and spectrum of activity.

Ertapenem: A carbapenem with a longer half-life but a narrower spectrum of activity compared to doripenem.

Uniqueness of Doripenem-d4

Doripenem-d4 (sodium salt) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of doripenem in various samples .

Eigenschaften

Molekularformel |

C15H23N4NaO6S2 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

sodium;4-deuterio-6-(1-hydroxyethyl)-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/i1D3,6D; |

InChI-Schlüssel |

HWIYJQCQLPXAMZ-WNFLUTFFSA-M |

Isomerische SMILES |

[2H]C1(C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O)C([2H])([2H])[2H].[Na+] |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)

![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

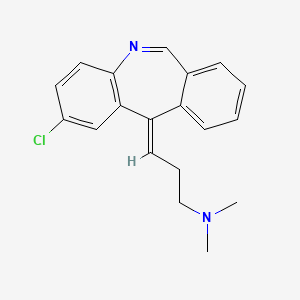

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)

![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)